Selective group III metabotropic glutamate receptor antagonist. Displays an apparent KD of 51 μM for the L-AP4-sensitive presynaptic mGluR on primary afferent terminals in spinal cord compared to > 700 μM for the (1S,3S)-ACPD-sensitive presynaptic mGlu in the same system. Has no activity on postsynaptic mGlu receptors or on ionotropic glutamate receptors on neonatal rat motoneurons.
Msop
CAS No.: 66515-29-5
Cat. No.: VC0004252
Molecular Formula: C4H10NO6P
Molecular Weight: 199.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66515-29-5 |
---|---|
Molecular Formula | C4H10NO6P |
Molecular Weight | 199.10 g/mol |
IUPAC Name | 2-amino-2-methyl-3-phosphonooxypropanoic acid |
Standard InChI | InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) |
Standard InChI Key | GSFCOAGADOGIGE-UHFFFAOYSA-N |
SMILES | CC(COP(=O)(O)O)(C(=O)O)N |
Canonical SMILES | CC(COP(=O)(O)O)(C(=O)O)N |
Introduction
Methylsulfamic Acid 3-(2-Methoxyphenoxy)-2-(((Methylamino)Sulfonyl)Oxy)Propyl Ester (PubChem CID: 195582)
Chemical Identity and Structural Features
This compound, with the systematic name methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, is a sulfamate ester derivative. Its molecular formula is , and it has a molecular weight of 384.4 g/mol . The structure includes a 2-methoxyphenoxy group linked to a propane-1,2-diyl backbone, with methylsulfamate and methylsulfamoyloxy substituents.
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3-AA | 0.2 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 10 |
Rotatable Bond Count | 11 |
Exact Mass | 384.06610795 Da |
2-(Methylsulfonyl)Pyridine (CAS: 17075-14-8)
Chemical Profile
This heterocyclic compound, with the formula , features a pyridine ring substituted with a methylsulfonyl group. It is used primarily as a chromatographic reagent for detecting 2-pyridinethiol (2-PS) in serum and as a broad-spectrum antimicrobial agent in laboratory settings .
Toxicity and Biological Effects
Studies highlight its reproductive toxicity, including reduced fertility indices in rats, attributed to covalent binding with glutathione, which disrupts cellular antioxidant defenses . The active metabolite, pyrithione, exhibits organophosphate-like antifertility effects.
(RS)-α-Methylserine-O-Phosphate (MSOP; CAS: 66515-29-5)
Biochemical Role
MSOP is a group III metabotropic glutamate receptor (mGluR) antagonist with an apparent of 51 μM for presynaptic mGluRs in spinal cord primary afferent terminals . It selectively inhibits L-AP4-sensitive receptors without affecting ionotropic glutamate receptors or postsynaptic mGluRs.
Table 2: Technical Data for MSOP
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.10 g/mol |
Research Findings
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Neuroprotection: MSOP attenuates rotenone-induced toxicity in dopaminergic neurons via microtubule stabilization .
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Synaptic Modulation: It suppresses vanilloid-mediated heterosynaptic facilitation in vagal motor neurons, implicating group III mGluRs in pain pathways .
(RS)-α-Methylserine-O-Phosphate Monophenyl Ester (MSOPPE)
Pharmacological Activity
MSOPPE, a phenyl ester derivative of MSOP, acts as a group II mGlu receptor antagonist. At concentrations of 20–50 μM, it enhances long-term potentiation (LTP) in hippocampal CA1 neurons by blocking inhibitory feedback mediated by group II receptors .
Implications for Synaptic Plasticity
Studies on rat hippocampal slices demonstrate that group II mGlu receptors modulate LTP through presynaptic mechanisms, influencing glutamate release dynamics .
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